(3R,4R)-4-hydroxy-3-methyl-L-proline

Natural product chemistry Stereochemical assignment Cyclic peptide synthesis

(3R,4R)-4-Hydroxy-3-methyl-L-proline (CAS 333354-55-5, PDB ligand ID 05N) is a chiral, non-proteinogenic L-proline analog bearing a hydroxyl group at the 4-position (R configuration) and a methyl substituent at the 3-position (R configuration) on the pyrrolidine ring. With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.156 Da, it is classified as an L-peptide linking amino acid derivative.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B12117770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-hydroxy-3-methyl-L-proline
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1C(CNC1C(=O)O)O
InChIInChI=1S/C6H11NO3/c1-3-4(8)2-7-5(3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1
InChIKeyOKDDZUAFBARWMD-YUPRTTJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-4-Hydroxy-3-methyl-L-proline – Stereochemically Defined Non-Proteinogenic Amino Acid for Peptide Engineering and Natural Product Synthesis


(3R,4R)-4-Hydroxy-3-methyl-L-proline (CAS 333354-55-5, PDB ligand ID 05N) is a chiral, non-proteinogenic L-proline analog bearing a hydroxyl group at the 4-position (R configuration) and a methyl substituent at the 3-position (R configuration) on the pyrrolidine ring [1]. With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.156 Da, it is classified as an L-peptide linking amino acid derivative [1]. The compound is distinguished from the canonical proline family by its dual substitution pattern, which imposes distinct conformational constraints and alters hydrogen-bonding capacity relative to both trans-4-hydroxy-L-proline and trans-3-methyl-L-proline . Its primary documented biological significance lies in its occurrence as two residues (designated HyMePro) within the 34-membered cyclic undecapeptide scytonemin A, a calcium antagonist natural product isolated from the cyanophyte Scytonema sp. [2].

Why Generic Proline Analogs Cannot Substitute for (3R,4R)-4-Hydroxy-3-methyl-L-proline in Stereosensitive Applications


The (3R,4R) stereochemical configuration of this compound is non-interchangeable with its diastereomers or regioisomers in applications requiring precise spatial orientation of the hydroxyl and methyl groups. Three lines of evidence support this: (i) the (3R,4R) configuration is structurally authenticated in the natural product scytonemin A [1]; (ii) the C-9 epimer of scytonemin A, which would arise from a different stereoisomer at the HyMePro residue, exhibits altered biological properties, as confirmed during total synthesis and stereochemical assignment [2]; and (iii) prolyl-4-hydroxylase, a critical collagen-modifying enzyme, discriminates against 3-methyl-substituted prolines—peptides containing 3-methylproline are not substrates, whereas the native trans-4-hydroxy-L-proline is efficiently processed [3]. These findings collectively demonstrate that the precise (3R,4R) arrangement is not merely a synthetic convenience but a structural determinant of biological recognition. The quantitative evidence presented in Section 3 substantiates why procurement decisions must specify this exact stereoisomer rather than a generic 'hydroxy-methyl-proline' mixture.

Quantitative Differentiation Evidence for (3R,4R)-4-Hydroxy-3-methyl-L-proline Against Closest Analogs


Stereochemical Assignment and Biological Essentiality: (3R,4R) Configuration Confirmed as the Native HyMePro Residue in Scytonemin A

The (3R,4R) absolute configuration of 4-hydroxy-3-methyl-L-proline was unambiguously confirmed as the native stereochemistry of the HyMePro residue in scytonemin A through total synthesis and comparison of synthetic material with the natural isolate [1]. The total synthesis produced both scytonemin A and its C-9 epimer; only the (3R,4R)-containing material matched the natural product in all spectroscopic and chromatographic properties, whereas the C-9 epimer was distinct [1]. In the original isolation study, acid hydrolysis of scytonemin A yielded two equivalents of (2S,3R,4R)-4-hydroxy-3-methylproline alongside one equivalent of (2S,3S)-trans-3-methylproline (MePro), demonstrating that nature selectively incorporates the (3R,4R) diastereomer and not the (3S,4R) or other isomers [2]. This stereochemical exclusivity means that any synthetic peptide or peptidomimetic program aiming to reproduce or modify scytonemin A's calcium antagonist pharmacophore requires the (3R,4R) isomer specifically.

Natural product chemistry Stereochemical assignment Cyclic peptide synthesis Calcium antagonism

Prolyl-4-Hydroxylase Substrate Discrimination: 3-Methylproline-Containing Peptides Are Not Hydroxylation Substrates

Human prolyl-4-hydroxylase, the enzyme responsible for converting proline to trans-4-hydroxyproline in collagen biosynthesis, was systematically probed with a panel of proline analogs incorporated into the peptide Cbz-Gly-Phe-X-Gly-OEt [1]. Peptides containing 3-methylproline (3-Me) and 4-methylproline (4-Me) were tested alongside 3-fluoro, 3-chloro, 3-bromo, 3,3-cyclopropyl, and 3,3-methylene analogs. With the exception of the 3-fluoroproline-containing peptide, none of these analogs—including both 3-Me and 4-Me proline—were substrates for the enzyme [1]. This establishes that the mere presence of a methyl group at either the 3- or 4-position abolishes substrate recognition by prolyl-4-hydroxylase. In contrast, the native substrate trans-4-hydroxy-L-proline (when present in the peptide) is efficiently recognized. The (3R,4R)-4-hydroxy-3-methyl-L-proline compound combines both a 3-methyl group and a 4-hydroxyl group, making it simultaneously resistant to enzymatic hydroxylation (due to the methyl block) while retaining the hydrogen-bonding capacity of the hydroxyl group for conformational stabilization.

Prolyl hydroxylase Collagen biosynthesis Enzyme substrate specificity Post-translational modification

Enzymatic Hydroxylation of trans-3-Methyl-L-proline: Regioselectivity Shift from C-4 to C-3 Produces the Tertiary Alcohol Isomer

When trans-3-methyl-L-proline (lacking the 4-hydroxyl group) is incubated with recombinant proline hydroxylases, the enzymatic outcome is fundamentally different from that with the pre-hydroxylated (3R,4R) target compound. With cis-4-proline hydroxylase (cis-P4H), the enzyme exhibits a complete shift in regioselectivity from C-4 to C-3, producing (3R)-3-hydroxy-3-methyl-L-proline exclusively [1]. This product is a tertiary alcohol (hydroxyl attached to a carbon bearing the methyl group), in contrast to the secondary alcohol at C-4 in the (3R,4R) target compound. The yield with cis-P4H was at least as good as control reactions with the native substrate L-proline (~110% relative yield) [1]. With cis-3-proline hydroxylase type II (cis-P3H_II), the same tertiary alcohol product was obtained but in reduced yield (~7% compared to native L-proline substrate) [1]. This demonstrates that the pre-installed 4-hydroxyl group on the (3R,4R) compound fundamentally alters the enzymatic processing landscape and precludes the formation of the tertiary alcohol isomer.

Proline hydroxylase Regioselectivity Biocatalysis Tertiary alcohol synthesis

Asymmetric Synthesis Diastereoselectivity: Chiral Auxiliary-Controlled Route Delivers (3R,4R) Isomer with Quantified Enantiopurity

The formal asymmetric synthesis of (+)-HyMePro, i.e., (2S,3R,4R)-4-hydroxy-3-methylproline, was achieved via an aza-[2,3]-Wittig sigmatropic rearrangement employing an (−)-8-phenylmenthol ester as the chiral auxiliary [1]. A survey of 16 different chiral auxiliaries identified this system as providing diastereoselectivities of approximately 3:1 with respect to the auxiliary [1]. After chromatographic purification, enantiomerically pure products were obtained in approximately 50% yield from the rearrangement step, with no erosion of stereochemistry in subsequent synthetic manipulations [1]. In contrast, the earlier racemic synthesis reported by the same group (Anderson & Flaherty, 2001) produced the compound as a racemate via iodolactonisation, requiring additional resolution steps [2]. The asymmetric route thus provides a defined path to stereochemically homogeneous material, which is critical for applications where the enantiomeric purity directly impacts biological readout.

Asymmetric synthesis Chiral auxiliary Diastereoselectivity Process chemistry

Parent Natural Product Pharmacology: Scytonemin A Exhibits Quantified Calcium Antagonism and Cytotoxicity Requiring the (3R,4R) HyMePro Moiety

Scytonemin A, the cyclic undecapeptide containing two (3R,4R)-4-hydroxy-3-methyl-L-proline residues, was pharmacologically characterized in the original isolation study [1]. On isolated atria, calcium antagonistic effects were observed at 5 μg/mL but not at 2.5 μg/mL; by comparison, the reference calcium channel blocker diltiazem was active at 2.5 μg/mL [1]. On rat portal vein, calcium blocking was observed at 20 μg/mL but not at 10 μg/mL, while diltiazem showed activity at 0.5 μg/mL [1]. Scytonemin A was mildly cytotoxic with an IC₅₀ of 2.9 pg/mL against CCRF-CEM leukemia cells [1]. The compound also exhibited weak antimicrobial activity: activity against Mycobacterium ranae at MIC 1 μg/mL (gentamycin MIC 0.5 μg/mL) [1]. The total synthesis confirmed that the correct (3R,4R) stereochemistry at both HyMePro residues is essential for the biological profile; the C-9 epimer is pharmacologically distinct [2]. While these data pertain to the macrocyclic parent compound rather than the free amino acid, they establish the indispensable role of the (3R,4R) HyMePro building block in the pharmacophore.

Calcium antagonism Cytotoxicity Natural product pharmacology Cyclic peptide

Procurement-Driven Application Scenarios for (3R,4R)-4-Hydroxy-3-methyl-L-proline


Total Synthesis of Scytonemin A and Structure–Activity Relationship (SAR) Studies on Calcium Antagonist Cyclic Peptides

The (3R,4R) isomer is the mandatory building block for the total synthesis of scytonemin A, as demonstrated by Liu et al. (2016), who prepared a fragment containing two (2S,3R,4R)-4-hydroxy-3-methylproline units en route to the complete macrocycle [1]. Any medicinal chemistry program investigating the calcium antagonist pharmacophore of scytonemin A or designing simplified analogs must procure this specific stereoisomer; use of the (3S,4R) or other isomers would produce epimeric compounds whose biological activity cannot be extrapolated from the natural product data [1][2]. The quantified calcium antagonism (atrial activity at 5 μg/mL, portal vein activity at 20 μg/mL) and cytotoxicity (IC₅₀ 2.9 pg/mL against CCRF-CEM) of the parent compound provide benchmark values against which synthetic analogs incorporating the (3R,4R) HyMePro residue can be compared [2].

Collagen Peptide Engineering with Metabolically Stable Hydroxyproline Mimetics

Because 3-methyl-substituted proline residues are not substrates for human prolyl-4-hydroxylase [3], (3R,4R)-4-hydroxy-3-methyl-L-proline offers a pre-hydroxylated, enzyme-resistant building block for collagen mimetic peptides. Unlike trans-4-hydroxy-L-proline, which can be further modified by hydroxylases in cellular systems, the (3R,4R) compound provides a defined, metabolically inert hydroxyproline surrogate. This is particularly relevant for triple-helical collagen peptide constructs intended for biomaterials applications, where predictable post-translational modification status is critical for reproducible material properties. The compound's computed physical properties (density 1.3±0.1 g/cm³, boiling point 339.2±42.0 °C at 760 mmHg) inform handling and formulation conditions during solid-phase peptide synthesis.

Prolyl Hydroxylase Inhibitor Design and Selectivity Profiling

The structural features of (3R,4R)-4-hydroxy-3-methyl-L-proline—specifically the combination of a 3-methyl group (which blocks enzymatic hydroxylation) and a 4-hydroxyl group (which mimics the reaction product)—make it a valuable scaffold for designing inhibitors of prolyl hydroxylases, including the human oxygenases PHD1–3, OGFOD1, and collagen prolyl hydroxylases [3][4]. The compound's resistance to hydroxylation, demonstrated by the Tandon et al. (1998) substrate specificity study showing that 3-methylproline peptides are not turned over by prolyl-4-hydroxylase, supports its use as a non-metabolizable core for inhibitor development [3]. Researchers procuring this compound for inhibitor design should specify enantiopure (3R,4R) material, as the stereochemistry at C-3 and C-4 directly influences binding to the enzyme active site.

Non-Proteinogenic Amino Acid Building Block for Conformationally Constrained Peptide Library Synthesis

The dual substitution pattern of (3R,4R)-4-hydroxy-3-methyl-L-proline imposes conformational constraints on peptide backbones that differ from those of mono-substituted proline analogs. The 3-methyl group restricts pyrrolidine ring puckering, while the 4-hydroxyl group provides hydrogen-bonding capacity. The compound's PDB ligand designation (05N) [5] and its presence in the Chemical Component Dictionary enable its use in computational modeling and structure-based design workflows. For peptide library construction, the compound can be incorporated using standard Fmoc solid-phase peptide synthesis protocols, provided the N-terminal protecting group (e.g., Fmoc or Boc) is appropriately installed. The available asymmetric synthetic route [4] confirms that enantiopure material can be obtained, though procurement from suppliers with certified enantiomeric excess is essential.

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